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Compound of Interest

Compound Name:
5-Chlorosulfonyl-2-

methoxybenzoic Acid-d3

Cat. No.: B127328 Get Quote

This guide provides a detailed analysis of the chemical structure and molecular properties of 5-
Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated analog of 5-Chlorosulfonyl-2-

methoxybenzoic acid. This compound is of interest to researchers in medicinal chemistry and

drug development for its use in metabolic studies and as a stable-isotope-labeled internal

standard in quantitative bioanalysis.

Chemical Structure and Properties
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a derivative of benzoic acid characterized by

a chlorosulfonyl group at the C5 position and a deuterated methoxy group at the C2 position.

The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift,

making it an ideal internal standard for mass spectrometry-based assays.

Key Structural Features:

Benzoic Acid Core: A central benzene ring attached to a carboxylic acid group.

Chlorosulfonyl Group (-SO₂Cl): An electron-withdrawing group located at the C5 position,

which influences the molecule's reactivity.

Deuterated Methoxy Group (-OCD₃): A methoxy group at the C2 position where the three

hydrogen atoms have been replaced by deuterium. This isotopic labeling is the defining

feature of this molecule for its application in analytical chemistry.
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The structural representation of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is depicted in

the diagram below.

Caption: Chemical structure of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

Molecular Weight and Formula
The introduction of deuterium atoms increases the molecular weight of the compound

compared to its non-deuterated counterpart. This mass difference is fundamental to its use as

an internal standard. The table below summarizes the key quantitative data for both the

deuterated and non-deuterated forms.

Property
5-Chlorosulfonyl-2-
methoxybenzoic Acid-d3

5-Chlorosulfonyl-2-
methoxybenzoic Acid

Molecular Formula C₈H₄D₃ClO₅S C₈H₇ClO₅S

Molecular Weight 253.69 g/mol 250.66 g/mol

Exact Mass 252.96 g/mol 249.98 g/mol

Deuterium Incorporation 3 atoms 0 atoms

Experimental Characterization
The identity and purity of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 are typically

confirmed through a combination of analytical techniques.

Methodologies for Structural Confirmation:

Mass Spectrometry (MS): This is the primary technique used to confirm the molecular weight

and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS)

provides the exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence of a signal corresponding to the methoxy protons (typically around

3.9-4.0 ppm) and the presence of other expected proton signals confirms the specific

location of deuteration.
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¹³C NMR: The carbon spectrum will show the expected signals for the aromatic and

carbonyl carbons. The signal for the deuterated methoxy carbon will appear as a multiplet

due to coupling with deuterium.

²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum confirms the

presence of the -OCD₃ group.

The logical workflow for the characterization and confirmation of 5-Chlorosulfonyl-2-
methoxybenzoic Acid-d3 is outlined in the following diagram.

Caption: Workflow for the synthesis and characterization of 5-Chlorosulfonyl-2-
methoxybenzoic Acid-d3.

Applications in Research and Development
The primary application of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is as an internal

standard in pharmacokinetic and metabolic studies of drugs that contain the 5-chlorosulfonyl-2-

methoxybenzoic acid moiety. Its use allows for accurate quantification in complex biological

matrices such as plasma, urine, and tissue homogenates by correcting for matrix effects and

variations in sample preparation and instrument response.

Disclaimer: This document is intended for informational purposes for a technical audience. The

synthesis and handling of this chemical should only be performed by trained professionals in a

controlled laboratory setting, following all appropriate safety protocols.

To cite this document: BenchChem. [A Comprehensive Technical Overview of 5-
Chlorosulfonyl-2-methoxybenzoic Acid-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127328#5-chlorosulfonyl-2-methoxybenzoic-acid-d3-
structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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